(E)-1-(4-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)piperazin-1-yl)-3-phenylprop-2-en-1-one

Description

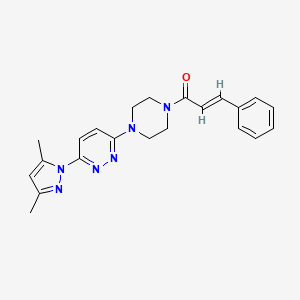

The compound (E)-1-(4-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)piperazin-1-yl)-3-phenylprop-2-en-1-one is a structurally complex molecule featuring a pyridazine core linked to a piperazine ring, a 3,5-dimethylpyrazole substituent, and an (E)-configured enone system conjugated to a phenyl group. The (E)-configuration of the α,β-unsaturated ketone (enone) may enhance electrophilicity, enabling covalent interactions with biological nucleophiles, a feature exploited in kinase inhibitors and other therapeutic agents .

Properties

IUPAC Name |

(E)-1-[4-[6-(3,5-dimethylpyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl]-3-phenylprop-2-en-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24N6O/c1-17-16-18(2)28(25-17)21-10-9-20(23-24-21)26-12-14-27(15-13-26)22(29)11-8-19-6-4-3-5-7-19/h3-11,16H,12-15H2,1-2H3/b11-8+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTSNKVWRPATCMR-DHZHZOJOSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C2=NN=C(C=C2)N3CCN(CC3)C(=O)C=CC4=CC=CC=C4)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=NN1C2=NN=C(C=C2)N3CCN(CC3)C(=O)/C=C/C4=CC=CC=C4)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24N6O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(E)-1-(4-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)piperazin-1-yl)-3-phenylprop-2-en-1-one is a complex organic compound with potential therapeutic applications. Its structure incorporates various pharmacophores, which may contribute to its biological activity. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant case studies.

Synthesis

The synthesis of this compound involves multi-step organic reactions, often starting from simpler pyrazole derivatives. Research has shown that various synthetic pathways can yield high purity and yield of the target compound. The synthesis typically employs techniques such as reflux in solvents like ethanol and the use of catalysts to facilitate reactions.

Biological Activity

The biological activity of this compound can be summarized as follows:

Antimicrobial Activity : Preliminary studies indicate that derivatives containing the pyrazole moiety exhibit significant antimicrobial properties. For example, compounds similar to this compound have shown efficacy against various bacterial strains and fungi .

Anticancer Properties : The compound has been evaluated for its anticancer potential through in vitro studies. It has been shown to inhibit cell proliferation in various cancer cell lines by inducing apoptosis and disrupting cell cycle progression. Specific molecular targets include kinases involved in cancer cell signaling pathways .

Enzyme Inhibition : The compound's structure suggests potential as an enzyme inhibitor. For instance, it may interact with dihydrofolate reductase (DHFR), an enzyme crucial for DNA synthesis and repair. Inhibitors of DHFR are known to have therapeutic applications in cancer treatment .

Case Studies

Several studies have investigated the biological activity of related compounds:

Study 1: Antimicrobial Evaluation

A study focused on a series of pyrazole derivatives found that compounds with similar structural features exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The mechanism was attributed to disruption of bacterial cell wall synthesis .

Study 2: Anticancer Mechanism

In a study examining the anticancer effects of pyridazine derivatives, it was found that these compounds could inhibit tumor growth in animal models by targeting specific signaling pathways involved in cell proliferation .

The proposed mechanisms through which this compound exerts its biological effects include:

Enzyme Binding : The compound may bind to active sites on enzymes like DHFR, inhibiting their activity and thus affecting downstream processes such as DNA synthesis .

Cell Signaling Modulation : By interfering with specific kinase activities, the compound can alter signaling pathways that regulate cell growth and apoptosis .

Scientific Research Applications

Medicinal Chemistry

The compound has shown promise in medicinal chemistry, particularly as a potential therapeutic agent due to its ability to interact with various biological targets.

- Anticancer Activity : Preliminary studies indicate that the compound may exhibit anticancer properties by inhibiting specific pathways involved in tumor growth. For instance, compounds with similar structures have been evaluated for their ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines .

- Antimicrobial Properties : Research has highlighted the antimicrobial potential of pyrazole derivatives, suggesting that this compound may also possess similar activities against bacterial and fungal strains .

- Neuroprotective Effects : The interaction of the compound with neuroreceptors suggests potential applications in treating neurodegenerative diseases. Its structural components may allow it to modulate protein aggregation, which is significant in conditions like Alzheimer's disease .

Biological Studies

The compound's diverse structure allows for extensive biological studies:

- Enzyme Inhibition : The piperazine and pyrazole moieties can interact with enzymes, potentially serving as inhibitors or modulators. This action is crucial in drug design for targeting specific enzymatic pathways related to diseases .

- Protein-Ligand Interactions : Studies involving this compound can help elucidate its binding affinity to various proteins, providing insights into its mechanism of action and therapeutic potential .

Case Studies and Research Findings

Several studies have explored the applications of similar compounds, providing insights that can be extrapolated to (E)-1-(4-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)piperazin-1-yl)-3-phenylprop-2-en-1-one:

- Study on Pyrazole Derivatives : A series of pyrazole derivatives were synthesized and screened for biological activity. The results indicated significant anticancer effects and enzyme inhibition capabilities, paving the way for further development of similar compounds .

- Integrin Inhibition : Research focused on integrin inhibitors demonstrated that compounds with a pyrazole framework exhibited high affinity for integrins involved in cancer metastasis, suggesting that this compound may have similar applications in targeting integrin-mediated pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Key Differences

A. (2E)-3-(3,5-Dimethyl-1-phenyl-1H-pyrazol-4-yl)-1-(2,5-dimethyl-3-thienyl)prop-2-en-1-one

- Core Structure: Shares the (E)-enone-pyrazole system but replaces the pyridazine-piperazine segment with a 2,5-dimethylthienyl group.

- Absence of the piperazine linker may reduce solubility and conformational flexibility, limiting interactions with polar residues in target proteins .

B. Methylofuran (MFR-a)

- Core Structure: A cofactor with a furan-based backbone and glutamic acid chains (α/β-linkages), distinct from the pyridazine-pyrazole-enone framework.

- Functional Implications: MFR-a participates in one-carbon metabolism in methanogens, highlighting how divergent structures serve specialized biological roles. The enone system in the target compound contrasts with MFR-a’s formylated furan, suggesting distinct reactivity and biological targets .

C. Catechins (e.g., Epigallocatechin Gallate)

- Core Structure: Flavanol gallates with a benzopyran backbone, structurally unrelated to the target compound.

- Functional Implications: Catechins exhibit antioxidant properties via phenolic hydroxyl groups, whereas the target compound’s enone and heterocycles suggest kinase or protease inhibition. This comparison underscores how scaffold diversity dictates mechanism of action .

Physicochemical and Pharmacokinetic Properties

Research Findings and Implications

- Binding Affinity : Computational docking (using CCP4 suite tools) suggests the pyridazine-piperazine segment in the target compound interacts with ATP-binding pockets in kinases, a feature absent in the thienyl analog due to its rigid structure .

- Reactivity: The enone’s electrophilicity enables covalent inhibition, contrasting with MFR-a’s non-covalent interactions in enzymatic catalysis .

- Optimization Challenges : The piperazine linker improves water solubility but may introduce metabolic instability (e.g., N-dealkylation), necessitating prodrug strategies .

Q & A

Q. What are the standard synthetic routes for preparing (E)-1-(4-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)piperazin-1-yl)-3-phenylprop-2-en-1-one?

The compound can be synthesized via Claisen-Schmidt condensation, a common method for α,β-unsaturated ketones. For example, coupling a ketone-containing piperazine-pyridazine intermediate with a benzaldehyde derivative under basic conditions (e.g., NaOH/EtOH) forms the enone backbone. Subsequent functionalization of the pyrazole ring may involve hydrazine hydrate cyclization or palladium-catalyzed cross-coupling .

Q. Which spectroscopic techniques are critical for structural characterization?

- ¹H/¹³C NMR : Assign peaks for the (E)-configured double bond (δ ~6.5–7.5 ppm for vinyl protons) and aromatic protons.

- IR : Confirm carbonyl stretch (~1650–1700 cm⁻¹) and C=C absorption (~1600 cm⁻¹).

- Mass spectrometry : Verify molecular ion peaks and fragmentation patterns .

- X-ray crystallography : Resolve stereochemistry and intermolecular interactions using SHELXL for refinement .

Q. How can computational tools aid in studying this compound?

Molecular docking (e.g., AutoDock Vina) predicts binding interactions with biological targets like kinases or receptors. Density Functional Theory (DFT) calculations (e.g., Gaussian) optimize geometry and electronic properties. PubChem data (e.g., InChIKey, SMILES) supports cheminformatics workflows .

Q. What methods ensure purity and stability during storage?

- HPLC/GC : Monitor purity (>95%) and detect degradation products.

- Stability studies : Store at –20°C under inert gas (N₂/Ar) to prevent oxidation. Use TLC for rapid purity checks during synthesis .

Advanced Research Questions

Q. How can reaction yields be optimized for the pyridazine-piperazine intermediate?

- Catalyst screening : Test palladium catalysts (e.g., Pd(OAc)₂) for Suzuki-Miyaura couplings to attach pyrazole rings .

- Solvent effects : Use DMF or THF for polar intermediates; optimize microwave-assisted synthesis to reduce reaction time .

Q. What strategies resolve crystallographic disorder in X-ray structures?

- SHELXL refinement : Apply TWIN and BASF commands for twinned crystals.

- Low-temperature data collection : Mitrate thermal motion artifacts (100 K) .

Q. How to design structure-activity relationship (SAR) studies for bioactivity evaluation?

- Substituent variation : Modify pyrazole (3,5-dimethyl) or phenyl groups to assess effects on target binding (e.g., kinase inhibition).

- In vitro assays : Test anti-inflammatory activity via COX-2 inhibition or cytotoxicity against cancer cell lines (e.g., MTT assay) .

Q. What role do solvent polarity and temperature play in reaction kinetics?

- Kinetic profiling : Use stopped-flow spectroscopy to monitor enolization rates in protic (EtOH) vs. aprotic (DCM) solvents.

- Arrhenius analysis : Calculate activation energy (Eₐ) for key steps like cyclization .

Q. How to analyze polymorphism and crystal packing effects?

- PXRD : Compare experimental patterns with predicted (Mercury software) to identify polymorphs.

- Hirshfeld surfaces : Quantify intermolecular interactions (e.g., π-π stacking, hydrogen bonds) using CrystalExplorer .

Q. What mechanistic insights can isotopic labeling provide?

- ¹³C-labeling : Trace carbonyl group reactivity in propenone formation via NMR.

- Kinetic isotope effects (KIE) : Study hydride transfer steps in reduction reactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.